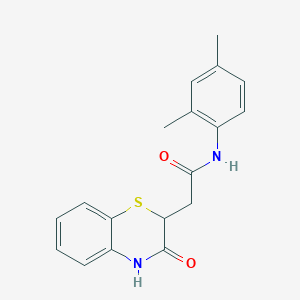![molecular formula C20H12F2N2O3 B2509744 3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-80-8](/img/structure/B2509744.png)
3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide" is a chemically synthesized molecule that likely possesses unique physical and chemical properties due to the presence of difluoro groups and a complex heterocyclic structure. While the specific compound is not directly mentioned in the provided papers, similar compounds with difluoro groups and pyridine moieties have been synthesized and studied for their photophysical properties, crystal structures, and potential applications in medical imaging and as fluorescent materials .
Synthesis Analysis
The synthesis of related difluoro-N-substituted benzamide compounds typically involves multiple steps, starting from basic precursors such as difluorobenzoic acid. For instance, the synthesis of a PET imaging agent involved nine steps with an overall chemical yield of 1%, indicating the complexity and potential challenges in synthesizing such compounds . Another example includes the synthesis of a pyridine derivative through a five-step process, which highlights the practicality and efficiency of the method . These examples suggest that the synthesis of "3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide" would also require a multi-step approach, possibly involving condensation reactions, functional group transformations, and purification steps.
Molecular Structure Analysis
The molecular structure of difluoro-N-substituted benzamides is often confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . The crystal structure analysis of a related compound revealed two independent molecules with different orientations of the pyridine ring relative to the benzene ring, which could influence the compound's reactivity and interactions . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting its reactivity.
Chemical Reactions Analysis
The chemical reactivity of difluoro-N-substituted benzamides can be influenced by the presence of electron-withdrawing fluorine atoms and the specific arrangement of functional groups. For example, reactions with nucleophiles can lead to the formation of various heterocyclic compounds, as demonstrated by the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates . The presence of the difluoro group can also affect the photophysical properties, as seen in the study of donor-acceptor benzo(thio)amides and their difluoroboranyl derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of difluoro-N-substituted benzamides are often characterized by their luminescence, solubility, and responsiveness to external stimuli. Compounds with similar structures have shown aggregation-enhanced emission and multi-stimuli-responsive properties, which could be applicable in the development of smart materials and sensors . The influence of the difluoro group on the photophysical properties has been studied, revealing that such compounds can exhibit charge transfer properties and fluorescence . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and properties of these compounds .
科学的研究の応用
Complex Compound Chemistry
Studies on compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine highlight the preparation, properties, and diverse applications of complex compounds, indicating potential research avenues for 3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide in areas such as spectroscopy, magnetic properties, and biological activity (Boča, Jameson, & Linert, 2011).
Environmental Degradation
The environmental degradation of polyfluoroalkyl chemicals, exploring microbial degradation pathways, suggests an avenue for research into the environmental fate and biodegradability of 3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide and related compounds (Liu & Avendaño, 2013).
Ionic Liquids and Phase Behavior
Investigations into the phase behavior of ionic liquids with diverse solutes provide insights into the solubility and potential applications of similar compounds in separation technologies or as environmentally friendly solvents (Visak et al., 2014).
Novel CNS Acting Drugs
Research identifying functional chemical groups for the synthesis of CNS active compounds suggests potential therapeutic applications for chemicals with similar structures, highlighting the importance of heterocycles and specific functional groups (Saganuwan, 2017).
Fluorinated Alternatives and Environmental Impact
Reviews of novel fluorinated alternatives to persistent organic pollutants provide context on the environmental safety, bioaccumulation, and toxicity concerns associated with such compounds, offering a framework for evaluating the safety and potential impacts of 3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide (Wang et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O3/c1-10-8-16(24-19(25)11-6-7-13(21)14(22)9-11)23-18-12-4-2-3-5-15(12)27-20(26)17(10)18/h2-9H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJNCSPXGBGDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

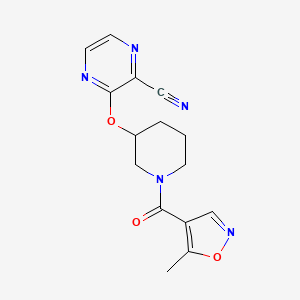
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B2509665.png)
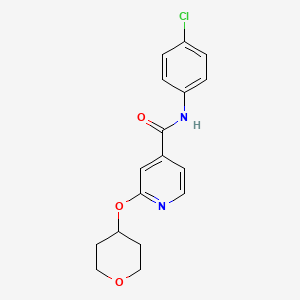
![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2509667.png)
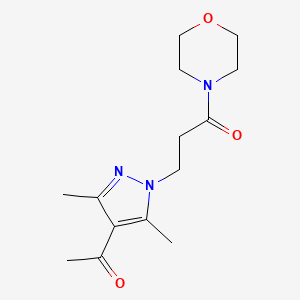
![1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide](/img/no-structure.png)
![Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B2509672.png)
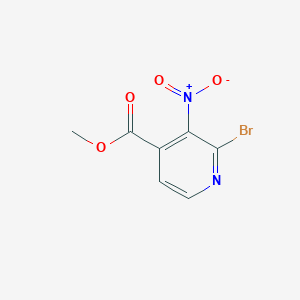
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2509675.png)
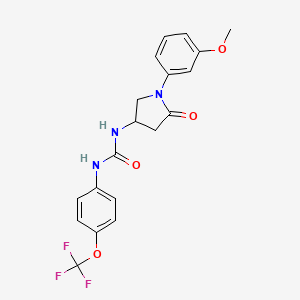

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2509681.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2509683.png)
